molecular formula C9H10O2S B12981107 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B12981107
M. Wt: 182.24 g/mol
InChI Key: GANLOSFMPYLEHB-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid involves the Gewald reaction. This reaction typically involves the condensation of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Gewald reaction provides a scalable approach for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, reaction time, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Uniqueness

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in biological activity and chemical properties compared to similar compounds .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C9H10O2S/c1-5-8(9(10)11)6-3-2-4-7(6)12-5/h2-4H2,1H3,(H,10,11)

InChI Key

GANLOSFMPYLEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)CCC2)C(=O)O

Origin of Product

United States

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